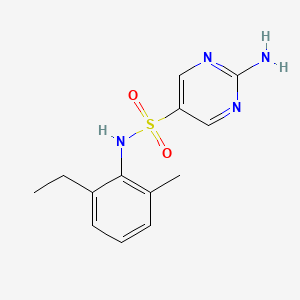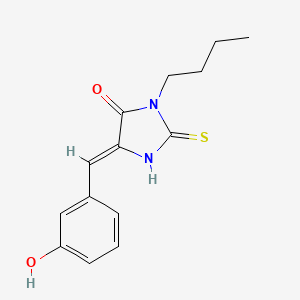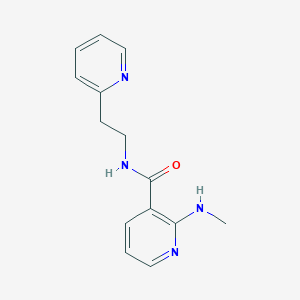
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various cellular processes. Specifically, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to modulate the activity of voltage-gated ion channels, which are important for the regulation of neuronal excitability. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have neuroprotective effects, which may be beneficial for the treatment of various neurological disorders.
Biochemical and Physiological Effects
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the promotion of neuroprotection, and the regulation of cell survival. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for the study of this protein. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a range of biochemical and physiological effects, which may be useful for the study of various cellular processes. However, one of the limitations of using 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for further research on 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound, which may improve its accessibility for scientific research. Additionally, further studies on the mechanism of action of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide may provide insights into its potential applications in the treatment of various neurological disorders. Finally, the development of more water-soluble derivatives of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide may overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide involves the reaction of 2-bromo-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide with methylamine in the presence of a palladium catalyst. This reaction results in the formation of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, which can be purified using standard chromatography techniques. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including ion channel regulation, cell survival, and neuroprotection.
Propriétés
IUPAC Name |
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-15-13-12(6-4-9-17-13)14(19)18-10-7-11-5-2-3-8-16-11/h2-6,8-9H,7,10H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOUZJRGAKBNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
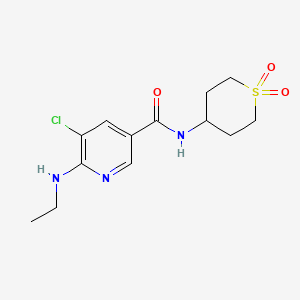
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
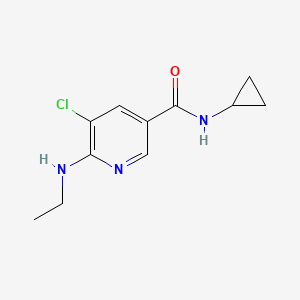
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)

